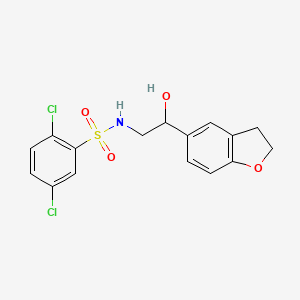

N'-(6-乙氧基-1,3-苯并噻唑-2-基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is part of a broader class of benzothiazole sulfonamides, compounds known for their diverse biological activities and chemical properties. These compounds have attracted significant interest in medicinal chemistry and materials science due to their structural versatility and potential applications in drug discovery and material design.

Synthesis Analysis

The synthesis of benzothiazole sulfonamide derivatives typically involves the condensation of benzothiazole amines with sulfonyl chlorides or through the reaction of benzothiazoles with sulfonamides under appropriate conditions. These reactions can be optimized to introduce various substituents on the benzothiazole and sulfonamide moieties, allowing for a wide range of derivatives with different properties to be synthesized (Moreno-Díaz et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides, including substituent effects, significantly influences their chemical and biological properties. Crystallographic studies provide insights into their molecular geometry, tautomeric forms, and potential for intermolecular interactions, which are crucial for understanding their reactivity and function in biological systems (Li et al., 2014).

Chemical Reactions and Properties

Benzothiazole sulfonamides participate in various chemical reactions, including condensation, substitution, and cyclization reactions, that are foundational in organic synthesis and drug development. Their reactivity can be tailored by modifying the substituents on the benzothiazole ring and the sulfonamide group, enabling the synthesis of compounds with desired biological activities (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining their suitability for various applications, including pharmaceutical formulations and material science applications (Sreenivasa et al., 2014).

科学研究应用

抗癌活性

N-(6-乙氧基-1,3-苯并噻唑-2-基)-4-甲基苯磺酰胺衍生物已被研究其潜在的抗癌活性。例如,González-Álvarez等人(2013年)的研究专注于混合配体铜(II)-磺酰胺配合物,揭示了它们在DNA结合、裂解以及诱导人类肿瘤细胞凋亡方面的有效性(González-Álvarez等人,2013年)。Abbassi等人(2014年)的另一项研究合成了N-[6-吲哚基]芳基磺酰胺,显示出对人类肿瘤细胞系的显著抗增殖活性(Abbassi et al., 2014)。

增强体力工作能力

Tsoublava等人(2015年)的研究合成了2-氨基-6-乙氧基苯并噻唑的新衍生物,并在小鼠上测试了它们对体力工作能力的影响。研究发现某些化合物显著增强了体力表现(Tsoublava等人,2015年)。

抗糖尿病活性

在糖尿病研究领域,Moreno-Díaz等人(2008年)评估了N-(6-取代-1,3-苯并噻唑-2-基)苯磺酰胺衍生物的体内抗糖尿病活性,在非胰岛素依赖型糖尿病大鼠模型中发现明显降低血浆葡萄糖水平(Moreno-Díaz等人,2008年)。

光动力疗法应用

该化合物还在光动力疗法中找到应用,Pişkin等人(2020年)证明了这一点。他们合成了新的苯磺酰胺基取代的锌酞菁衍生物,表明了其在癌症治疗中的潜力(Pişkin等人,2020年)。

抗菌和脂氧合酶抑制

Abbasi等人(2017年)的研究合成了含有1,4-苯并二氧杂环戊二烯环的磺胺类化合物,展示了显著的抗菌潜力和脂氧合酶抑制作用,暗示了它们作为治疗炎症疾病的药物(Abbasi et al., 2017)。

环境分析

Speltini等人(2016年)开发了一种从土壤样品中提取苯并噻唑和苯磺酰胺的程序,使用微波辅助萃取和高效液相色谱法进行环境分析(Speltini et al., 2016)。

抗菌活性

在抗菌研究领域,Patel和Agravat(2009年)合成了吡啶衍生物,包括苯并噻唑,显示出相当的抗菌活性(Patel & Agravat, 2009)。

属性

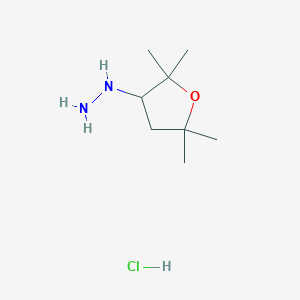

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-3-21-12-6-9-14-15(10-12)22-16(17-14)18-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGOZXKEYZZVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)